Cas no 503045-59-8 (6-Chloro-3-iodo-1H-indazole)

6-Chloro-3-iodo-1H-indazole is a halogenated indazole derivative widely utilized as a versatile intermediate in pharmaceutical and agrochemical research. Its distinct molecular structure, featuring both chloro and iodo substituents, enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex heterocyclic compounds. The compound’s stability and high purity make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Its well-defined chemical properties ensure reliable performance in synthetic pathways, offering researchers a robust building block for diverse organic transformations.
6-Chloro-3-iodo-1H-indazole structure
6-Chloro-3-iodo-1H-indazole structure
Product name:6-Chloro-3-iodo-1H-indazole
CAS No:503045-59-8
MF:C7H4N2ClI
Molecular Weight:278.47706
MDL:MFCD07781533
CID:825991
PubChem ID:21963115

6-Chloro-3-iodo-1H-indazole 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-iodo-1H-indazole
    • 6-CHLORO-3-IODO (1H)INDAZOLE
    • 6-chloro-3-iodo-2H-indazole
    • 6-chloranyl-3-iodanyl-2H-indazole
    • 6-CHLORO-3-IODO-INDAZOLE
    • EN300-760927
    • AKOS016010547
    • DB-071162
    • AB42681
    • MFCD07781533
    • SCHEMBL1553907
    • FKKMHPZZZRHKOE-UHFFFAOYSA-N
    • 503045-59-8
    • CS-0062452
    • AS-42982
    • DTXSID90620872
    • 6-chloro-3-iodoindazole
    • J-518548
    • MDL: MFCD07781533
    • インチ: InChI=1S/C7H4ClIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
    • InChIKey: FKKMHPZZZRHKOE-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(C=C1)C(I)=NN2

計算された属性

  • 精确分子量: 277.91100
  • 同位素质量: 277.91077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • XLogP3: 2.9

じっけんとくせい

  • PSA: 28.68000
  • LogP: 2.82090

6-Chloro-3-iodo-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D959734-100mg
6-CHLORO-3-IODO (1H)INDAZOLE
503045-59-8 95%
100mg
$185 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95685-500MG
6-chloro-3-iodo-1H-indazole
503045-59-8 95%
500MG
¥ 1,372.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95685-10G
6-chloro-3-iodo-1H-indazole
503045-59-8 95%
10g
¥ 10,296.00 2023-04-13
Enamine
EN300-760927-0.1g
6-chloro-3-iodo-1H-indazole
503045-59-8 95%
0.1g
$122.0 2023-05-29
TRC
C277920-25mg
6-Chloro-3-iodo-indazole
503045-59-8
25mg
$ 170.00 2022-04-01
Alichem
A269002037-5g
6-Chloro-3-iodo-1H-indazole
503045-59-8 95%
5g
$984.90 2023-09-01
Chemenu
CM125390-1g
6-chloro-3-iodo-1H-indazole
503045-59-8 95%
1g
$308 2021-08-05
abcr
AB480960-5 g
6-Chloro-3-iodo-1H-indazole
503045-59-8
5g
€1148.70 2023-06-15
TRC
C277920-100mg
6-Chloro-3-iodo-indazole
503045-59-8
100mg
$ 450.00 2022-04-01
Alichem
A269002037-10g
6-Chloro-3-iodo-1H-indazole
503045-59-8 95%
10g
$1380.20 2023-09-01

6-Chloro-3-iodo-1H-indazole 関連文献

6-Chloro-3-iodo-1H-indazoleに関する追加情報

6-Chloro-3-Iodo-1H-Indazole: A Comprehensive Overview

The compound with CAS No 503045-59-8, commonly referred to as 6-Chloro-3-Iodo-1H-indazole, is a highly specialized organic molecule belonging to the indazole family. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. The indazole core of this molecule, combined with the substituents at positions 6 (chlorine) and 3 (iodine), imparts distinctive electronic and structural characteristics that make it a valuable compound for research and development.

6-Chloro-3-Iodo-1H-indazole has been extensively studied for its role in drug discovery, particularly in the design of bioactive molecules. Recent advancements in medicinal chemistry have highlighted its potential as a scaffold for developing novel therapeutic agents. The presence of halogen substituents (chlorine and iodine) enhances the molecule's ability to interact with biological targets, making it a promising candidate for targeting specific proteins or enzymes associated with diseases such as cancer, inflammation, and neurodegenerative disorders.

In addition to its pharmacological applications, 6-Chloro-3-Iodo-1H-indazole has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron-deficient heterocycle, which is advantageous in designing materials with specific optoelectronic properties.

The synthesis of 6-Chloro-3-Iodo-1H-indazole involves a series of carefully controlled reactions that ensure the precise placement of substituents on the indazole ring. Recent studies have focused on optimizing synthetic routes to improve yield and purity, leveraging modern methodologies such as microwave-assisted synthesis and catalytic processes. These advancements have made the compound more accessible for large-scale production and further research.

From a structural standpoint, 6-Chloro-3-Iodo-1H-indazole exhibits interesting conformational flexibility due to the presence of the indole-like ring system. This flexibility plays a crucial role in its interactions with biological systems and its potential as a building block for more complex molecules. Computational studies have provided insights into the molecule's electronic structure, revealing its ability to engage in π–π interactions and hydrogen bonding, which are critical for its bioactivity.

The application of 6-Chloro-3-Iodo-1H-indazole extends beyond traditional chemical research into areas such as diagnostics and imaging. Its fluorescent properties have been explored for use in bioimaging applications, where it can serve as a probe for detecting specific biomolecules or cellular events. This dual functionality—combining therapeutic potential with diagnostic capabilities—underscores the versatility of this compound.

In conclusion, 6-Chloro-3-Iodo-1H-indazole (CAS No 503045-59-) stands out as a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicine, materials science, and diagnostics.

おすすめ記事

推奨される供給者
atkchemica
(CAS:503045-59-8)6-Chloro-3-iodo-1H-indazole
CL9291
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:503045-59-8)6-Chloro-3-iodo-1H-indazole
A828056
Purity:99%/99%
はかる:1g/5g
Price ($):172.0/599.0